

# Biochemical Potency and Selectivity of LY3000328

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## Compound Focus: LY 3000328

CAS No.: 1373215-15-6

Cat. No.: S534032

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Cathepsin Enzyme	IC <sub>50</sub> (nM)	Notes
Human Cathepsin S (hCat S)	7.70 ± 5.85 [1] [2]	Primary target; value from multiple determinations (n=11)
Mouse Cathepsin S (mCat S)	1.67 ± 1.17 [1] [2]	More potent against the mouse enzyme (n=9)

LY3000328 demonstrates **excellent selectivity** for Cathepsin S over other cysteine proteases. It exhibits very high selectivity against cathepsins L, K, B, and V, though the exact IC<sub>50</sub> values for these off-targets are not provided in the results [2].

## Experimental Protocols for Key Assays

The data above were generated using standard biochemical and cellular assays. Here are the methodologies cited in the literature:

- In Vitro Enzyme Inhibition Assay:** The activity of LY3000328 was evaluated in human and mouse CatS enzyme inhibition assays to determine IC<sub>50</sub> values [1] [3] [4]. The compound maintains excellent *in vitro* potency and selectivity against a panel of other cysteine proteases [1] [2].
- Cellular and Safety Pharmacology Profiling:**

- **CYP450 Inhibition:** Assessed at 10  $\mu\text{M}$  for CYP3A4, CYP2D6, and CYP2C9, showing low inhibition (<15%) [1] [4].
- **hERG Binding:** Tested at 100  $\mu\text{M}$  in an assay with HEK293 membrane preparations, showing only 6% displacement of [ $^3\text{H}$ ] - astemizole, indicating a low potential for hERG channel blockade [1] [4].
- **Metabolic Stability:** Incubated at 4  $\mu\text{M}$  in mouse, rat, dog, and human liver microsomes for 30 minutes, showing low *in vitro* metabolism (<20% compound loss) [1] [4].
- **Permeability:** Demonstrated good permeability (MDCK A-B > 4%) [1] [4].

## In Vivo Efficacy and Pharmacodynamics

LY3000328 has demonstrated promising efficacy in disease models, particularly for Abdominal Aortic Aneurysm (AAA).

- **In Vivo Efficacy (Mouse AAA Model):** The efficacy was studied in a mouse model where inflammation and AAA are induced by applying  $\text{CaCl}_2$  to the abluminal surface of the aorta [1] [4]. LY3000328 was administered orally and exhibited a dose-responsive reduction in aortic diameter [1] [3] [4]:
  - **1 mg/kg:** 58% reduction
  - **3 mg/kg:** 83% reduction
  - **10 mg/kg:** 87% reduction
- **Pharmacokinetics and Pharmacodynamics in Humans:** A phase 1 clinical trial in healthy human subjects established that [5]:
  - **Plasma  $\text{IC}_{50}$ :** The concentration of LY3000328 in plasma required to achieve 50% inhibition of CatS activity is approximately **60 ng/mL**.
  - **Safety:** All administered single doses (up to 300 mg) were well-tolerated.
  - **PK Profile:** The compound demonstrated linear pharmacokinetics up to the 300 mg dose.

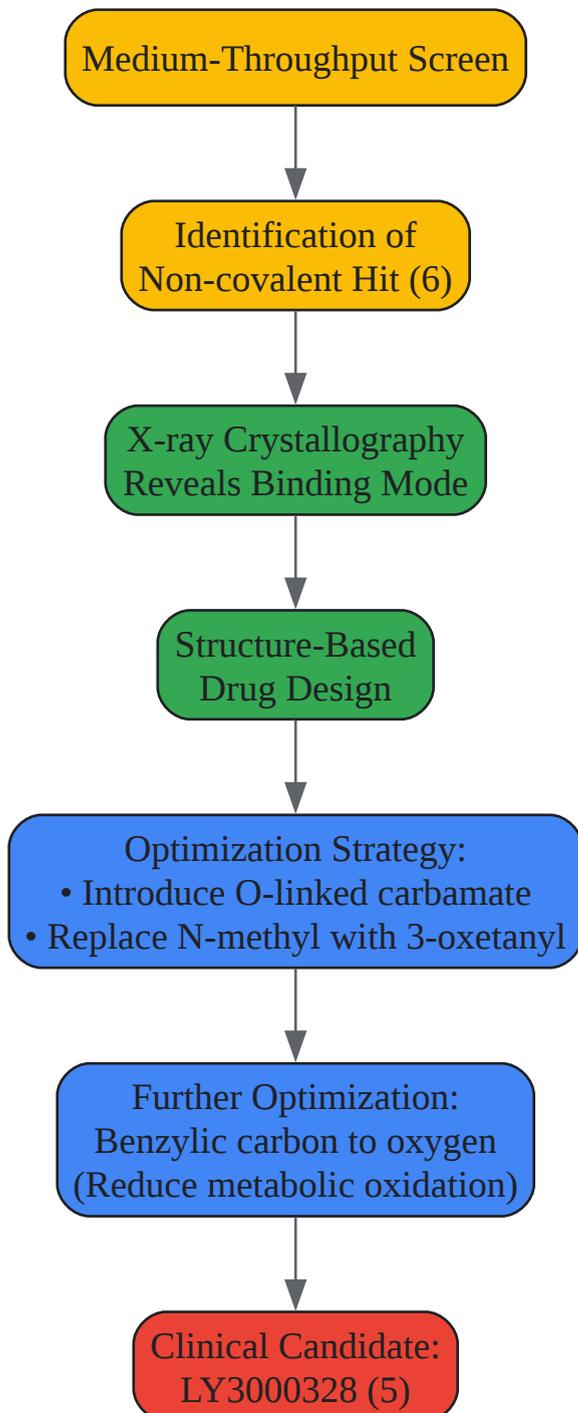
## Mechanism of Action and Structural Basis

LY3000328 is notable for its **non-covalent mechanism of action**.

- **Non-covalent Inhibition:** Unlike many reported CatS inhibitors that form reversible or irreversible covalent bonds with the catalytic cysteine residue (Cys25), LY3000328 binds to the S2 and S3 subsites of the enzyme **without interacting** with Cys25 [2] [6] [7].
- **Structural Binding:** The crystal structure of the Human Cathepsin S-LY3000328 complex (PDB ID: 4P6G) reveals that the inhibitor forms key hydrogen bonds with the enzyme's backbone [2] [7]. Specifically:

- The benzamide NH forms a hydrogen bond with the carbonyl oxygen of Gly69.
- The carbonyl oxygen of the carbamate group forms a hydrogen bond with the NH of Gly69.
- The NH of the carbamate group forms a hydrogen bond with the backbone carbonyl of Asn163.

This structure-based drug design approach, which led to the optimization from initial hits to LY3000328, is visualized in the following diagram.



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The discovery workflow for LY3000328 involved screening, structural analysis, and iterative design to optimize potency and drug-like properties [2].

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